molecular formula C21H29Cl2N3O2 B1141904 PICUMETEROL CAS No. 112192-20-8

PICUMETEROL

Cat. No.: B1141904
CAS No.: 112192-20-8
M. Wt: 426.385
Attention: For research use only. Not for human or veterinary use.
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Description

Picumeterol is a selective beta-2 adrenergic agonist primarily used as a bronchodilator for managing obstructive airway diseases such as asthma and chronic obstructive pulmonary disease (COPD). Its molecular formula is C₂₁H₂₉Cl₂N₃O₂, and it features a dichlorinated benzene ring coupled with a pyridinyl-ethoxyhexylamine side chain, which enhances receptor specificity and metabolic stability . Structurally, it belongs to the ethanolamine class of compounds, characterized by the presence of a 2-aminoethanol moiety critical for beta-2 adrenergic receptor activation .

This compound is regulated globally under diverse identifiers:

  • NIH Compound ID: 131251
  • FDA Unique Ingredient Identifier (UNII): 86WEQ311WF
  • EMA XEVMPD Index: SUB09822MIG
  • SMILES Notation: C1=CC=NC(=C1)CCOCCCCCCNCC(C2=CC(=C(C(=C2)Cl)N)Cl)O .

Its pharmacological profile includes rapid onset of action and prolonged duration, making it suitable for both acute and maintenance therapy .

Properties

CAS No.

112192-20-8

Molecular Formula

C21H29Cl2N3O2

Molecular Weight

426.385

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Picumeterol is structurally and functionally analogous to other beta-2 agonists but differs in pharmacokinetic and regulatory aspects. Below is a detailed comparison with Azanator and This compound Fumarate :

Table 1: Structural and Regulatory Comparison

Parameter This compound Azanator This compound Fumarate
Molecular Formula C₂₁H₂₉Cl₂N₃O₂ C₁₈H₁₈N₂O C₂₁H₂₉Cl₂N₃O₂·C₄H₄O₄
Primary Use Bronchodilator (COPD/asthma) Bronchodilator (asthma) Salt form for improved solubility
Key Structural Features Dichlorobenzene + pyridine Benzopyrano-pyridine core This compound + fumaric acid
Regulatory Status FDA Preferred Term FDA Preferred Term FDA-regulated salt form
NIH Compound ID 131251 38298 6446658
EMA XEVMPD Index SUB09822MIG SUB05634MIG Not listed
SMILES [See above] CN1CCC(=C2C3=C(N=CC=C3)OC4=CC=CC=C42)CC1 Includes fumarate salt

Table 2: Pharmacokinetic and Functional Differences

Parameter This compound Azanator
Receptor Selectivity Beta-2 > Beta-1 Non-selective beta agonist
Half-Life ~12 hours ~6 hours
Metabolic Pathway Hepatic glucuronidation CYP450-mediated oxidation
FDA Approval Status Investigational (as of 2014) Discontinued (pre-2000)
Clinical Advantages Longer duration, fewer CV side effects Rapid onset but shorter duration
Trade Names None (generic) None (historical use)

Key Research Findings

Structural Superiority: this compound’s dichlorinated aromatic ring enhances receptor binding affinity compared to Azanator’s benzopyrano-pyridine structure, reducing off-target effects on cardiac beta-1 receptors .

Salt Form Efficacy : this compound fumarate exhibits improved aqueous solubility (1.2 mg/mL vs. 0.3 mg/mL for free base), enhancing bioavailability in inhaled formulations .

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